molecular formula C22H15BrClN3O4S B2592907 Ethyl 5-(2-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-45-3

Ethyl 5-(2-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2592907
CAS No.: 851950-45-3
M. Wt: 532.79
InChI Key: DLHNQKODLDVOKI-UHFFFAOYSA-N
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Description

Ethyl 5-(2-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, substituted with various functional groups such as bromobenzamido, chlorophenyl, and ethyl carboxylate. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heating and catalytic agents.

    Introduction of the Bromobenzamido Group: This step involves the reaction of the thieno[3,4-d]pyridazine core with 2-bromobenzoyl chloride in the presence of a base such as triethylamine.

    Substitution with Chlorophenyl Group:

    Esterification to Form Ethyl Carboxylate: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the bromobenzamido group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromobenzamido and chlorophenyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium hydroxide or various halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Ethyl 5-(2-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Ethyl 5-(2-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(2-chlorobenzamido)-3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: Similar structure but with different halogen substitutions.

    Ethyl 5-(2-fluorobenzamido)-3-(4-iodophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: Contains fluorine and iodine substitutions instead of bromine and chlorine.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 5-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrClN3O4S/c1-2-31-22(30)18-15-11-32-20(25-19(28)14-5-3-4-6-16(14)23)17(15)21(29)27(26-18)13-9-7-12(24)8-10-13/h3-11H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHNQKODLDVOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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